molecular formula C11H18BClO2 B132948 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 159087-42-0

2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B132948
CAS No.: 159087-42-0
M. Wt: 228.52 g/mol
InChI Key: QHWSHBYUQAXFBL-UHFFFAOYSA-N
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Description

2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly valuable due to its ability to participate in various cross-coupling reactions, making it a versatile building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloropent-1-yne with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as argon, and at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes often incorporate automated purification systems to streamline the production and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by acting as a Lewis acid, which stabilizes the transition state and lowers the activation energy of the reaction. This compound targets molecular pathways involved in the formation of complex organic structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing structure, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex molecules that are challenging to produce using other methods .

Properties

IUPAC Name

2-(5-chloropent-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BClO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h5,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWSHBYUQAXFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565574
Record name 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159087-42-0
Record name 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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